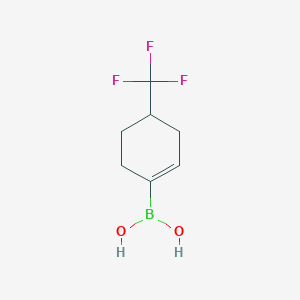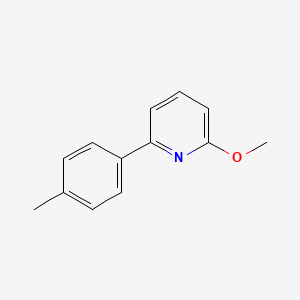![molecular formula C12H13F2NO3 B1425407 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid CAS No. 1485705-79-0](/img/structure/B1425407.png)
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid
Descripción general
Descripción
“3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula C12H13F2NO3 . It has an average mass of 257.233 Da and a monoisotopic mass of 257.086365 Da . This compound is also known by its synonyms, including "Butanoic acid, 4-[(3,5-difluorophenyl)amino]-2,2-dimethyl-4-oxo-" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18) . This indicates that the molecule contains a carbamoyl group attached to a difluorophenyl group and a dimethylpropanoic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Chromatographic Analysis : This compound is utilized in high-performance liquid chromatography enantioseparation. It has been applied in the separation of unusual beta-amino acids using specific chiral stationary phases, enhancing the interactions between analytes and chiral selectors, crucial in pharmaceutical and biochemical analysis (Ilisz et al., 2009).
Synthesis of Heteroarenes : This acid has been used in the transition-metal-free synthesis of C(CF3)Me2-substituted heteroarenes, showcasing potential applications in drug discovery. This method is significant for the development of novel heteroarenes without requiring a transition-metal catalyst (Liu et al., 2018).
Development of Metal Complexes for Anti-Cancer Therapy : Metal complexes derived from variants of this acid have been synthesized and tested for their anti-tumor activities. These compounds are significant for their potential as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Polyimide Membrane Development : In the synthesis of carboxyl-containing polyimides for ethanol dehydration via pervaporation, this compound plays a role. It contributes to membrane morphology and separation performance, indicating its utility in advanced material sciences (Xu & Wang, 2015).
Inhibition of Histone Deacetylase in Cancer Treatment : Derivatives of this compound have been synthesized and tested as potential histone deacetylase inhibitors, a key target in modern cancer treatment strategies (El-Rayes et al., 2019).
Synthesis of Pyridine Derivatives : This acid has been used in the synthesis of 3,5-biscarbamoyl-pyridine derivatives, showcasing its utility in the synthesis of novel organic compounds (Wang et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3,5-difluoroanilino)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPRUZOWKXAIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC(=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



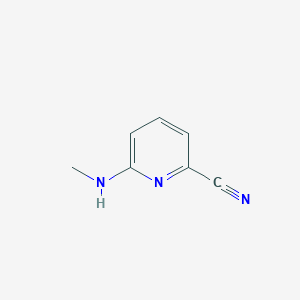
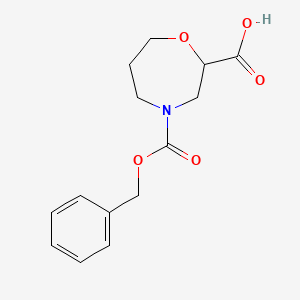
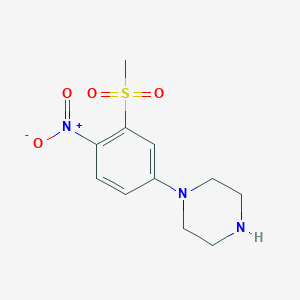
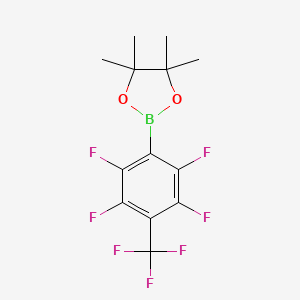
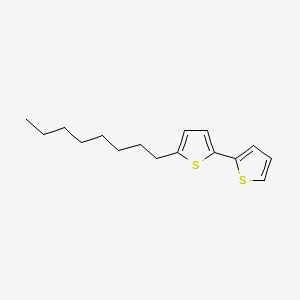
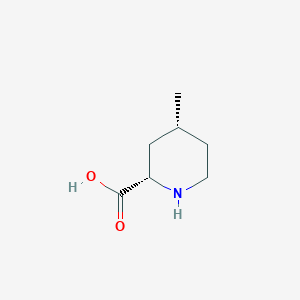
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
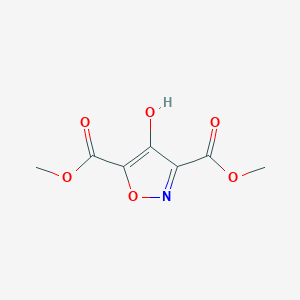
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
